![molecular formula C15H16N2O3S B12185624 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid](/img/structure/B12185624.png)
4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid
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Overview
Description
4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid is a structurally complex small molecule featuring a thiazole core substituted with a methyl group at position 4 and a phenyl ring at position 2. The thiazole moiety is linked via a carbonyl group to an amino-substituted butanoic acid chain. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological properties, including anticonvulsant and enzyme inhibitory activities. Its synthesis typically involves coupling reactions between thiazole-containing intermediates and activated carboxylic acid derivatives, as seen in analogous compounds .
Preparation Methods
The synthesis of 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid typically involves multiple stepsReaction conditions often involve the use of solvents like chloroform and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that thiazole derivatives exhibit anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that thiazole-based compounds can disrupt cellular processes critical for cancer cell survival, making them potential candidates for anticancer drugs .
2. Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activity. The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
3. Neurological Disorders
There is emerging evidence that thiazole compounds may have neuroprotective effects. Preliminary studies suggest that they could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress .
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound can serve as a valuable tool in biochemical research to study enzyme inhibition. Its structural characteristics allow it to interact with specific enzymes, providing insights into enzyme kinetics and mechanisms of action. This is particularly relevant in drug discovery, where understanding enzyme interactions can lead to the development of more effective inhibitors .
2. Protein Interaction Studies
The thiazole moiety is known to participate in various protein-ligand interactions. Researchers utilize this compound to explore binding affinities and interaction dynamics with target proteins, which is crucial for understanding biological pathways and developing new therapeutic strategies .
Case Studies
Mechanism of Action
The mechanism of action of 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical processes, potentially inhibiting enzymes or binding to receptors. This can lead to the modulation of cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
The structural and functional uniqueness of 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid is highlighted through comparisons with the following analogs:
Structural Analogs with Modified Thiazole Substituents
Key Observations :
- Substituent Effects : The dichlorophenyl analog exhibits increased molecular weight and lipophilicity compared to the phenyl-substituted target compound, which may enhance membrane permeability in biological systems.
- Chain Length : The acetic acid derivative demonstrates how shortening the carboxylic acid chain impacts solubility and synthetic utility (e.g., in solid-phase peptide synthesis).
Functional Comparisons
- Anticonvulsant Activity: Thiazole derivatives synthesized via Schiff base reactions (e.g., BTBO1-BTBO13 ) show potent anticonvulsant effects in rodent models.
- Enzyme Inhibition: Pyrimidine-thiazole hybrids (e.g., compound 2 ) inhibit kinases with IC₅₀ values in the nanomolar range. The target compound’s phenyl-thiazole motif may similarly engage aromatic stacking interactions in enzyme active sites.
- Purity and Yield : Analogs like 19c (36% purity) highlight challenges in synthesizing highly substituted thiazole derivatives, underscoring the need for optimized reaction conditions.
Research Findings and Data Tables
Discussion of Structural and Functional Divergence
- Thiazole vs.
- Substituent Bulk : The dichlorophenyl group in the analog may sterically hinder binding to compact active sites, whereas the target compound’s phenyl group offers a balance of bulk and flexibility.
- Acid Chain Modifications: Butanoic acid’s longer chain (vs. acetic acid ) may improve solubility in aqueous buffers, critical for in vivo bioavailability.
Biological Activity
4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
- CAS Number : 477864-48-5
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable antitumor properties. For instance, compounds containing the thiazole moiety have shown effectiveness against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 9 | A-431 | 1.61 ± 1.92 | Induces apoptosis via Bcl-2 inhibition |
Compound 10 | U251 | 1.98 ± 1.22 | Disrupts microtubule dynamics |
The presence of the thiazole ring is crucial for cytotoxic activity, with modifications to the phenyl ring enhancing potency .
Anticonvulsant Activity
Thiazole derivatives have also been studied for their anticonvulsant properties. A specific analogue demonstrated a significant reduction in seizure activity in animal models, suggesting that the thiazole structure may enhance neuroprotective effects .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Modulation of Apoptotic Pathways : It appears to influence apoptotic pathways, promoting cell death in malignant cells.
- Microtubule Disruption : Similar to other thiazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest.
Study on Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of several thiazole derivatives, including our compound of interest. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, with a marked increase in survival rates among treated groups compared to controls .
Neuroprotective Effects
Another study assessed the neuroprotective effects of thiazole derivatives on animal models of epilepsy. The results showed that treatment with these compounds reduced seizure frequency and duration, suggesting a potential therapeutic role in managing epilepsy .
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-10-13(14(20)16-9-5-8-12(18)19)21-15(17-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,16,20)(H,18,19) |
InChI Key |
CCZSMDOIMDXTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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